molecular formula C13H13ClN2O2S B3163872 Ethyl 2-(2-((3-chlorophenyl)amino)thiazol-4-yl)acetate CAS No. 886499-62-3

Ethyl 2-(2-((3-chlorophenyl)amino)thiazol-4-yl)acetate

Cat. No.: B3163872
CAS No.: 886499-62-3
M. Wt: 296.77 g/mol
InChI Key: KXBJXIZSSIYICF-UHFFFAOYSA-N
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Description

Ethyl 2-(2-((3-chlorophenyl)amino)thiazol-4-yl)acetate is a synthetic organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Biochemical Analysis

Biochemical Properties

Ethyl 2-(2-((3-chlorophenyl)amino)thiazol-4-yl)acetate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, thiazole derivatives, including this compound, have been shown to inhibit enzymes like UDP-N-acetylmuramate/L-alanine ligase, which is crucial for bacterial cell wall synthesis . This interaction suggests potential antibacterial properties. Additionally, the compound may interact with proteins involved in oxidative stress responses, thereby exhibiting antioxidant activity .

Cellular Effects

This compound affects various cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, thiazole derivatives can modulate the expression of genes involved in inflammatory responses, potentially reducing inflammation . The compound may also affect cellular metabolism by interacting with enzymes involved in metabolic pathways, thereby altering the levels of key metabolites .

Molecular Mechanism

The molecular mechanism of this compound involves several binding interactions with biomolecules. The compound can bind to enzyme active sites, inhibiting their activity. For instance, its interaction with UDP-N-acetylmuramate/L-alanine ligase involves binding to the enzyme’s active site, preventing substrate binding and subsequent enzyme activity . Additionally, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that thiazole derivatives can remain stable under specific conditions, but may degrade over time, leading to reduced efficacy . Long-term exposure to the compound in in vitro or in vivo studies may result in adaptive cellular responses, such as changes in gene expression or metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory or antimicrobial activity . At higher doses, toxic or adverse effects may be observed. For instance, high doses of thiazole derivatives have been associated with hepatotoxicity and nephrotoxicity in animal studies . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. The compound interacts with enzymes and cofactors that play a role in its metabolism. For example, it may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can be further processed or excreted . The compound’s effects on metabolic flux and metabolite levels can provide insights into its pharmacokinetics and potential therapeutic applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound may be transported across cell membranes by specific transporters, facilitating its uptake and distribution within cells . Additionally, binding proteins may influence the compound’s localization and accumulation in specific tissues or cellular compartments .

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . Understanding the subcellular localization of the compound can provide insights into its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(2-((3-chlorophenyl)amino)thiazol-4-yl)acetate typically involves a multi-step process. One common method starts with the reaction of ethyl-4-chloroacetoacetate with phenylthiourea in refluxing ethanol. This reaction yields this compound with a moderate yield of around 65% .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-((3-chlorophenyl)amino)thiazol-4-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols.

    Electrophilic Substitution: Reagents such as halogens or nitro compounds can be used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted thiazole derivatives, while oxidation can produce sulfoxides or sulfones.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(2-((3-chlorophenyl)amino)thiazol-4-yl)acetate is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct biological activities and chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

ethyl 2-[2-(3-chloroanilino)-1,3-thiazol-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O2S/c1-2-18-12(17)7-11-8-19-13(16-11)15-10-5-3-4-9(14)6-10/h3-6,8H,2,7H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXBJXIZSSIYICF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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